molecular formula C10H13ClN2O2 B14128264 4-(6-Chloro-5-methoxy-3-pyridyl)morpholine

4-(6-Chloro-5-methoxy-3-pyridyl)morpholine

Cat. No.: B14128264
M. Wt: 228.67 g/mol
InChI Key: DYRCDQJYXQOLKL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-(6-Chloro-5-methoxy-3-pyridyl)morpholine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

4-(6-Chloro-5-methoxy-3-pyridyl)morpholine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(6-Chloro-5-methoxy-3-pyridyl)morpholine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(6-Chloro-5-methoxy-3-pyridyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-(6-Chloro-5-methoxy-3-pyridyl)morpholine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H13ClN2O2

Molecular Weight

228.67 g/mol

IUPAC Name

4-(6-chloro-5-methoxypyridin-3-yl)morpholine

InChI

InChI=1S/C10H13ClN2O2/c1-14-9-6-8(7-12-10(9)11)13-2-4-15-5-3-13/h6-7H,2-5H2,1H3

InChI Key

DYRCDQJYXQOLKL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CC(=C1)N2CCOCC2)Cl

Origin of Product

United States

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